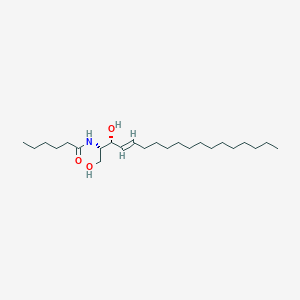

C6 Ceramide

Descripción

Propiedades

IUPAC Name |

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H47NO3/c1-3-5-7-8-9-10-11-12-13-14-15-16-18-19-23(27)22(21-26)25-24(28)20-17-6-4-2/h18-19,22-23,26-27H,3-17,20-21H2,1-2H3,(H,25,28)/b19-18+/t22-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPRJSFWNFTXXQC-QFWQFVLDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H47NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90924923 | |

| Record name | N-Hexanoylsphingosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90924923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124753-97-5 | |

| Record name | N-Hexanoylsphingosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124753975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Hexanoylsphingosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90924923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-HEXANOYLSPHINGOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/038753E78J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

C6 Ceramide's Mechanism of Action in Apoptosis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

C6 ceramide, a synthetic, cell-permeable short-chain ceramide, has emerged as a potent inducer of apoptosis in a wide range of cancer cell lines. Its ability to mimic the actions of endogenous ceramides (B1148491) makes it an invaluable tool for dissecting the complex signaling networks that govern programmed cell death. This technical guide provides a comprehensive overview of the core mechanisms by which C6 ceramide elicits an apoptotic response, focusing on the key signaling pathways, quantitative data from various studies, and detailed experimental protocols. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize C6 ceramide as a research tool and to explore its therapeutic potential.

This guide details the dual-pronged approach of C6 ceramide-induced apoptosis, involving both the extrinsic and intrinsic pathways. Key molecular events, including the activation of caspase-8 and the c-Jun N-terminal kinase (JNK) signaling cascade, mitochondrial dysfunction, the role of Bcl-2 family proteins, and the impact on survival pathways such as Akt, are thoroughly discussed. Furthermore, the emerging role of endoplasmic reticulum (ER) stress in C6 ceramide-mediated cell death is explored. For practical application, this document includes structured tables of quantitative data, detailed experimental methodologies, and illustrative diagrams of the signaling pathways generated using the Graphviz DOT language.

Core Signaling Pathways in C6 Ceramide-Induced Apoptosis

C6 ceramide initiates apoptosis through a complex and interconnected network of signaling pathways, primarily converging on the activation of caspases, the executioners of programmed cell death. The two major pathways implicated are the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.

The Extrinsic Pathway: Caspase-8 Activation

C6 ceramide has been shown to activate the extrinsic apoptotic pathway, which is initiated by the activation of caspase-8.[1][2] While the precise mechanism is still under investigation, evidence suggests that ceramide can promote the clustering of death receptors, such as Fas, in the plasma membrane.[3][4] This clustering facilitates the formation of the Death-Inducing Signaling Complex (DISC), leading to the autocatalytic activation of pro-caspase-8.[5] Activated caspase-8 then directly cleaves and activates downstream effector caspases, such as caspase-3, initiating the execution phase of apoptosis.[2][6] Studies in K562 chronic myelogenous leukemia cells have demonstrated that inhibition of caspase-8, but not caspase-9, protects cells from C6 ceramide-induced apoptosis, highlighting the crucial role of the extrinsic pathway in this cell line.[2]

The Intrinsic Pathway: Mitochondrial Dysfunction

The intrinsic pathway is centered around the mitochondria and is a major contributor to C6 ceramide-induced apoptosis. C6 ceramide can directly and indirectly target mitochondria, leading to a cascade of pro-apoptotic events.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): C6 ceramide promotes MOMP, leading to the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol.[7]

-

Cytochrome c Release: A key event following MOMP is the release of cytochrome c, which, in the cytosol, binds to Apaf-1 and pro-caspase-9 to form the apoptosome, leading to the activation of caspase-9.[7][8]

-

Reactive Oxygen Species (ROS) Generation: C6 ceramide treatment has been associated with an increase in the production of mitochondrial ROS, which can further amplify the apoptotic signal.[9]

-

Disruption of Mitochondrial Membrane Potential (ΔΨm): A loss of ΔΨm is another hallmark of mitochondrial dysfunction induced by C6 ceramide.[9]

The Role of the c-Jun N-terminal Kinase (JNK) Pathway

The JNK signaling pathway, a key stress-activated protein kinase cascade, is consistently activated in response to C6 ceramide and plays a pivotal role in mediating its apoptotic effects.[1][2] JNK activation can be an early event in C6 ceramide-induced apoptosis.[9] Once activated, JNK can phosphorylate a variety of substrates to promote apoptosis, including:

-

Bcl-2 Family Proteins: JNK can phosphorylate anti-apoptotic Bcl-2 family members, such as Bcl-2 and Mcl-1, thereby inhibiting their protective function.[1][2][10] This phosphorylation can lead to the dissociation of Bcl-2 from pro-apoptotic proteins like Beclin 1, which can then promote autophagy, another cellular process linked to ceramide signaling.[10]

-

c-Jun: JNK phosphorylates the transcription factor c-Jun, which can upregulate the expression of pro-apoptotic genes.[2][11]

The interplay between JNK activation and mitochondrial dysfunction is complex, with evidence suggesting that JNK can act both upstream and downstream of mitochondrial events.[9][12]

Regulation by Bcl-2 Family Proteins

The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members of the Bcl-2 family is a critical determinant of cell fate. C6 ceramide shifts this balance in favor of apoptosis by:

-

Altering the Bax/Bcl-2 Ratio: C6 ceramide treatment can lead to an increase in the expression of the pro-apoptotic protein Bax and a decrease in the expression of the anti-apoptotic protein Bcl-2, resulting in an increased Bax/Bcl-2 ratio that favors MOMP.[13][14]

-

Inactivating Anti-Apoptotic Proteins: As mentioned, JNK-mediated phosphorylation can inactivate anti-apoptotic proteins like Bcl-2 and Mcl-1.[2][10]

Inhibition of the Akt Survival Pathway

The PI3K/Akt pathway is a major pro-survival signaling cascade that is often dysregulated in cancer. C6 ceramide can counteract this pathway by promoting the dephosphorylation and inactivation of Akt. This is often mediated by the activation of protein phosphatases, such as Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A), which are direct targets of ceramide.[15] The inactivation of Akt prevents the phosphorylation and inhibition of pro-apoptotic proteins like BAD, further sensitizing the cell to apoptosis.

Endoplasmic Reticulum (ER) Stress

Recent evidence indicates that C6 ceramide can induce apoptosis through the induction of ER stress.[16] C6 ceramide can disrupt ER calcium homeostasis, leading to the accumulation of unfolded proteins and the activation of the unfolded protein response (UPR).[17] Prolonged or severe ER stress can trigger apoptosis through the activation of caspase-12 (in rodents) and the upregulation of the pro-apoptotic transcription factor CHOP.

Quantitative Data on C6 Ceramide-Induced Apoptosis

The pro-apoptotic efficacy of C6 ceramide varies depending on the cell line, concentration, and duration of treatment. The following tables summarize key quantitative data from various studies.

| Cell Line | IC50 (µM) | Time (h) | Assay Method | Reference |

| K562 (Chronic Myelogenous Leukemia) | ~25 | 48 | Trypan Blue | [1] |

| C6 (Glioma) | 32.7 | Not Specified | MTT | [17] |

| CaOV3 (Ovarian Cancer) | >10 µg/mL (~25 µM) | 48 | Not Specified | [18] |

| MDA-MB-231 (Breast Cancer) | 5-10 | Not Specified | Not Specified | [13][19] |

| MCF-7 (Breast Cancer) | 5-10 | Not Specified | Not Specified | [13][19] |

| SK-BR-3 (Breast Cancer) | 5-10 | Not Specified | Not Specified | [19] |

| Cell Line | C6 Ceramide (µM) | Time (h) | % Apoptotic Cells | Assay Method | Reference |

| K562 | 25 | 48 | >25% (sub-G1) | Propidium Iodide Staining | [1] |

| K562 | 50 | 72 | Nearly all Annexin V positive | Annexin V Staining | [20] |

| U937 (Myeloid Leukemia) | 25 | 6 | ~10% | Morphological Analysis | [15] |

| U937 (Myeloid Leukemia) | 25 | 24 | ~30% | Morphological Analysis | [15] |

| MyLa (Cutaneous T Cell Lymphoma) | 25 | 24 | Not specified, significant increase | Annexin V/PI Staining | [12] |

| HuT78 (Cutaneous T Cell Lymphoma) | 25 | 24 | Not specified, significant increase | Annexin V/PI Staining | [12] |

| HN9.10e (Embryonic Hippocampal) | 13 | 48 | No significant increase | FACS analysis | [21] |

| Cell Line | C6 Ceramide (µM) | Time (h) | Fold Increase in Caspase Activity | Caspase | Reference |

| Rice Protoplasts | Not Specified | 6 | ~4-fold | Caspase-3-like | [22][23] |

| IM-FEN (Enteric Neurons) | 25 | 6-12 | Significant increase | Caspase-3/7 | [24] |

| MDA-MB-231 | with DM102 | Not Specified | >3-fold | Caspase-3/7 | [13][19] |

| HepG2 (Hepatocarcinoma) | 11, 23, 45 | 24, 48 | Dose-dependent increase | Caspase-3/7 | [25] |

Detailed Experimental Protocols

Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol is for the detection of apoptosis by flow cytometry using Annexin V-FITC, which binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane of apoptotic cells, and PI, which stains the nuclei of late apoptotic and necrotic cells with compromised membrane integrity.

Materials:

-

Cells of interest

-

C6 ceramide

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of C6 ceramide or vehicle control for the desired time points.

-

Harvest the cells, including both adherent and floating populations. For adherent cells, use trypsin-EDTA and neutralize with serum-containing medium.

-

Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

Western Blot Analysis of Apoptosis-Related Proteins (Caspases and Bcl-2 Family)

This protocol describes the detection of key apoptotic proteins, including cleaved caspases and members of the Bcl-2 family, by western blotting.

Materials:

-

Treated and untreated cell pellets

-

RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Caspase-8, anti-Caspase-9, anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-Mcl-1, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Lyse cell pellets in RIPA buffer on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Normalize the protein concentrations and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol utilizes the fluorescent dye JC-1 to assess changes in mitochondrial membrane potential. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low ΔΨm, JC-1 remains as monomers in the cytoplasm and fluoresces green.

Materials:

-

Cells of interest

-

C6 ceramide

-

JC-1 dye

-

PBS

-

Flow cytometer or fluorescence microscope

Procedure:

-

Seed and treat cells with C6 ceramide as described in the apoptosis assay protocol.

-

Harvest and wash the cells with PBS.

-

Resuspend the cells in pre-warmed cell culture medium containing 5 µg/mL JC-1.

-

Incubate the cells at 37°C for 15-30 minutes in the dark.

-

Wash the cells twice with PBS to remove excess dye.

-

Resuspend the cells in PBS for analysis.

-

Analyze the cells by flow cytometry, detecting green fluorescence (FITC channel) and red fluorescence (PE channel), or visualize under a fluorescence microscope. A decrease in the red/green fluorescence intensity ratio indicates a loss of ΔΨm.

Mandatory Visualizations

Signaling Pathways

References

- 1. researchgate.net [researchgate.net]

- 2. Ceramide Promotes Apoptosis in Chronic Myelogenous Leukemia-Derived K562 Cells by a Mechanism Involving Caspase-8 and JNK - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ceramide and cell death receptor clustering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Mechanisms involved in exogenous C2- and C6-ceramide-induced cancer cell toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Long-chain ceramide produced in response to N-hexanoylsphingosine does not induce apoptosis in CHP-100 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mitochondrial Dysfunction Links Ceramide Activated HRK Expression and Cell Death | PLOS One [journals.plos.org]

- 10. Role of JNK1-dependent Bcl-2 Phosphorylation in Ceramide-induced Macroautophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. C-Jun N-terminal kinases/c-Jun and p38 pathways cooperate in ceramide-induced neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. C6-ceramide and targeted inhibition of acid ceramidase induce synergistic decreases in breast cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Ceramide induces p38 MAPK and JNK activation through a mechanism involving a thioredoxin-interacting protein-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Ceramide-Induced Cell Death Depends on Calcium and Caspase-Like Activity in Rice - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Frontiers | Ceramide-Induced Cell Death Depends on Calcium and Caspase-Like Activity in Rice [frontiersin.org]

- 24. Modulation of Ceramide-Induced Apoptosis in Enteric Neurons by Aryl Hydrocarbon Receptor Signaling: Unveiling a New Pathway beyond ER Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Synergistic Combination Therapy with Nanoliposomal C6-Ceramide and Vinblastine is Associated with Autophagy Dysfunction in Hepatocarcinoma and Colorectal Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

What is C6 ceramide and why is it used in research

Introduction to C6 Ceramide

N-hexanoyl-D-erythro-sphingosine , commonly known as C6 ceramide, is a synthetic, cell-permeable analog of endogenous ceramides (B1148491). Its short N-acyl chain (6 carbons) allows it to readily cross cell membranes, making it an invaluable tool for studying the diverse biological roles of ceramides in a controlled manner.

Chemical Structure and Properties

C6 ceramide consists of a sphingosine (B13886) backbone linked to a six-carbon fatty acid (hexanoic acid) via an amide bond. This structure is fundamental to its ability to mimic the actions of naturally occurring ceramides within the cell.

-

Molecular Formula: C₂₄H₄₇NO₃[1]

-

Molecular Weight: 397.64 g/mol [1]

-

Appearance: White to off-white solid

-

Solubility: Soluble in organic solvents such as DMSO and ethanol (B145695).

Biological Significance and Rationale for Use in Research

Endogenous ceramides are central lipid signaling molecules involved in a myriad of cellular processes, including apoptosis, cell cycle arrest, autophagy, and senescence.[2] However, studying the specific effects of endogenous ceramides can be challenging due to their complex metabolism and regulation. C6 ceramide circumvents these challenges by providing a direct and potent means to elevate intracellular ceramide levels and trigger ceramide-mediated signaling cascades. Its primary use in research stems from its ability to reliably induce apoptosis and other cellular responses in a wide range of cell types, particularly in cancer cell lines.[2][3]

Core Applications in Research

C6 ceramide is a versatile tool employed to investigate several fundamental cellular processes.

Induction of Apoptosis

One of the most well-documented effects of C6 ceramide is its potent pro-apoptotic activity.[2][3] It triggers programmed cell death in numerous cancer cell lines by activating both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. This has made it a cornerstone for studying the mechanisms of apoptosis and for evaluating potential therapeutic strategies that involve the induction of cancer cell death.

Cell Cycle Arrest

C6 ceramide can induce cell cycle arrest, primarily at the G0/G1 and G2/M phases, thereby inhibiting cell proliferation. This effect is often linked to its ability to modulate the expression and activity of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).

Modulation of Autophagy

Emerging research indicates that C6 ceramide also plays a role in regulating autophagy, the cellular process of self-digestion and recycling of damaged organelles. Depending on the cellular context, C6 ceramide can either promote or inhibit autophagy, highlighting the complexity of its signaling functions.

Quantitative Data Summary: Cytotoxic and Apoptotic Effects of C6 Ceramide

The following table summarizes the reported IC50 values for C6 ceramide-induced cytotoxicity and apoptosis in various cancer cell lines. These values can vary depending on the specific experimental conditions, such as treatment duration and the assay used.

| Cell Line | Cancer Type | IC50 Value (µM) | Treatment Duration | Assay | Reference |

| MDA-MB-231 | Breast Cancer | 5-10 | Not Specified | Not Specified | [4] |

| MCF-7 | Breast Cancer | 5-10 | Not Specified | Not Specified | [4] |

| SK-BR-3 | Breast Cancer | 5-10 | Not Specified | Not Specified | [4] |

| C6 | Glioma | 32.7 (in DMSO) | Not Specified | Not Specified | [2] |

| CaOV3 | Ovarian Cancer | 51.2 ng/ml (in the presence of TSA) | 48 hours | Not Specified | [5] |

| MyLa | Cutaneous T Cell Lymphoma | ~25 | 24 hours | MTS Assay | [6] |

| HuT78 | Cutaneous T Cell Lymphoma | ~25 | 24 hours | MTS Assay | [6] |

| K562 | Chronic Myeloid Leukemia | 25 | 24-72 hours | Flow Cytometry (sub-G1) | [7] |

Key Signaling Pathways Modulated by C6 Ceramide

C6 ceramide exerts its biological effects by influencing a complex network of intracellular signaling pathways. The induction of apoptosis is a primary and well-characterized consequence of C6 ceramide treatment.

C6 Ceramide-Induced Apoptotic Signaling Pathway

C6 ceramide triggers apoptosis through a multi-faceted mechanism that involves the activation of both the intrinsic and extrinsic pathways. It can directly influence mitochondrial membrane permeability, leading to the release of pro-apoptotic factors, and can also potentiate death receptor-mediated signaling.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments commonly performed when investigating the effects of C6 ceramide.

Assessment of Cell Viability using MTT Assay

This protocol outlines the steps to determine the cytotoxic effects of C6 ceramide on cultured cells.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

C6 Ceramide Treatment: Prepare a stock solution of C6 ceramide in DMSO. Dilute the stock solution in a complete culture medium to achieve the desired final concentrations. Replace the medium in the wells with the C6 ceramide-containing medium. Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Detection of Apoptosis by Annexin V and Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

-

Cell Treatment: Treat cells with the desired concentration of C6 ceramide for the appropriate time.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL) to 100 µL of the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples immediately using a flow cytometer.

Cell Cycle Analysis by Propidium Iodide Staining

This method is used to determine the distribution of cells in the different phases of the cell cycle.

Methodology:

-

Cell Treatment and Harvesting: Treat cells with C6 ceramide and harvest as described for the apoptosis assay.

-

Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

-

Washing: Centrifuge the fixed cells and wash twice with PBS.

-

Staining: Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of specific proteins involved in the apoptotic pathway.

Methodology:

-

Protein Extraction: Treat cells with C6 ceramide, harvest, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, Bax, Bcl-2, PARP) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

C6 ceramide is a powerful and widely used research tool for dissecting the intricate roles of ceramides in cellular signaling. Its ability to potently and reliably induce apoptosis and other cellular responses has made it indispensable in cancer research and drug development. Future research will likely focus on further elucidating the complex interplay between C6 ceramide-induced signaling pathways and other cellular processes, as well as exploring its therapeutic potential in combination with other anti-cancer agents. The development of more sophisticated delivery systems for C6 ceramide may also enhance its efficacy and translational potential.

References

- 1. larodan.com [larodan.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. C6-ceramide and targeted inhibition of acid ceramidase induce synergistic decreases in breast cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

The Dichotomous Role of Short-Chain Ceramides in Cellular Signaling and Therapeutics

An In-depth Technical Guide for Researchers and Drug Development Professionals

Short-chain ceramides (B1148491) (SCCs), such as C2, C6, and C8 ceramides, are synthetic, cell-permeable analogs of endogenous ceramides that have become invaluable tools in dissecting the complex roles of their natural counterparts in cellular processes. Unlike their long-chain relatives, which can form insoluble aggregates, the shorter acyl chains of SCCs enhance their solubility and allow for direct administration to cells in culture, facilitating the study of ceramide-mediated signaling pathways. This guide provides a comprehensive overview of the multifaceted biological functions of SCCs, with a focus on their mechanisms of action, relevant signaling cascades, and therapeutic potential. We present quantitative data from key studies, detailed experimental protocols, and visual representations of critical pathways to serve as a resource for researchers in the field.

Core Biological Functions and Mechanisms

Short-chain ceramides are potent bioactive lipids that influence a wide array of cellular activities, most notably apoptosis, cell cycle arrest, and senescence. Their ability to mimic endogenous ceramides allows them to interact with and modulate the activity of numerous downstream effector proteins.

Induction of Apoptosis

One of the most well-documented functions of SCCs is the induction of programmed cell death, or apoptosis. They can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

-

Mitochondrial Pathway: SCCs can directly interact with mitochondria, leading to the permeabilization of the outer mitochondrial membrane. This results in the release of pro-apoptotic factors like cytochrome c into the cytoplasm, which in turn activates the caspase cascade, culminating in cell death.

-

Protein Phosphatase Activation: SCCs are known to activate protein phosphatases, such as protein phosphatase 2A (PP2A) and protein phosphatase 1 (PP1). This activation can lead to the dephosphorylation and inactivation of anti-apoptotic proteins like Akt and Bcl-2, thereby promoting apoptosis. For instance, C2-ceramide has been shown to directly bind to and activate PP2A, leading to the dephosphorylation of the pro-survival kinase Akt.

-

Caspase Activation: The signaling cascades initiated by SCCs converge on the activation of caspases, the executioners of apoptosis. Specifically, SCCs have been shown to induce the activation of initiator caspases (e.g., caspase-8 and caspase-9) and executioner caspases (e.g., caspase-3).

Cell Cycle Arrest

In addition to inducing apoptosis, SCCs can halt cell cycle progression, primarily at the G1/S and G2/M checkpoints. This effect is often mediated by the modulation of key cell cycle regulatory proteins.

-

Inhibition of Cyclin-Dependent Kinases (CDKs): SCCs can lead to the upregulation of CDK inhibitors, such as p21/WAF1 and p27/KIP1. These inhibitors bind to and inactivate CDK-cyclin complexes, which are essential for cell cycle progression, thereby causing cell cycle arrest.

-

Downregulation of Cyclins: The expression of cyclins, the regulatory subunits of CDKs, can also be negatively affected by SCC treatment.

Cellular Senescence

Recent evidence suggests that at sub-lethal concentrations, SCCs can induce a state of irreversible growth arrest known as cellular senescence. This process is characterized by morphological changes, expression of senescence-associated β-galactosidase (SA-β-gal), and the formation of senescence-associated heterochromatin foci.

Quantitative Data on Short-Chain Ceramide Activity

The following tables summarize quantitative data from various studies, illustrating the dose-dependent effects of different short-chain ceramides on cell viability and key apoptotic markers.

Table 1: IC50 Values of Short-Chain Ceramides in Various Cancer Cell Lines

| Cell Line | Short-Chain Ceramide | IC50 (µM) | Exposure Time (h) |

| Human leukemia (HL-60) | C2-ceramide | 10 | 48 |

| Human breast cancer (MCF-7) | C6-ceramide | 20 | 72 |

| Human prostate cancer (LNCaP) | C6-ceramide | 15 | 48 |

| Human glioma (U87) | C2-ceramide | 25 | 24 |

Table 2: Quantitative Effects of Short-Chain Ceramides on Apoptotic Markers

| Cell Line | Treatment | Fold Increase in Caspase-3 Activity | % of Apoptotic Cells (Annexin V+) |

| Jurkat T cells | 20 µM C6-ceramide (24h) | 8.5 | 65 |

| HeLa cells | 15 µM C2-ceramide (36h) | 6.2 | 50 |

| PC-3 prostate cancer | 25 µM C6-ceramide (48h) | 10.1 | 75 |

Signaling Pathways and Visualizations

The biological effects of short-chain ceramides are mediated through complex signaling networks. The following diagrams, generated using Graphviz, illustrate some of the key pathways involved.

Caption: Intrinsic apoptotic pathway initiated by short-chain ceramides via mitochondrial disruption.

Caption: SCC-mediated activation of PP2A leading to the inactivation of the pro-survival kinase Akt.

Caption: Mechanism of short-chain ceramide-induced G1 cell cycle arrest.

Detailed Experimental Protocols

To facilitate the reproducible study of short-chain ceramide functions, this section provides detailed methodologies for key experiments.

Preparation and Administration of Short-Chain Ceramides

-

Stock Solution Preparation: Dissolve the short-chain ceramide (e.g., C6-ceramide) in ethanol (B145695) or DMSO to a stock concentration of 10-20 mM. Store at -20°C.

-

Working Solution: On the day of the experiment, dilute the stock solution in the appropriate cell culture medium to the desired final concentration. It is crucial to vortex the solution thoroughly to ensure the ceramide is fully dissolved. A vehicle control (medium with the same concentration of ethanol or DMSO) should always be included in the experimental design.

-

Cell Treatment: Add the ceramide-containing medium to the cells and incubate for the desired period. The optimal concentration and incubation time will vary depending on the cell type and the specific biological question being addressed.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Culture and Treatment: Plate cells at a density of 1 x 10^6 cells/well in a 6-well plate. Allow them to adhere overnight, and then treat with the desired concentration of short-chain ceramide for the appropriate duration.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each sample and analyze immediately by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Caspase-3 Activity Assay

This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

-

Cell Lysis: After treatment with short-chain ceramides, lyse the cells in a chilled lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a Bradford or BCA protein assay.

-

Caspase Assay: In a 96-well plate, add 50 µg of protein from each sample. Add the reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).

-

Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours. Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of pNA released, which reflects the caspase-3 activity.

Caption: Experimental workflow for the Annexin V/PI apoptosis assay.

Therapeutic Potential and Future Directions

The potent pro-apoptotic and anti-proliferative effects of short-chain ceramides have positioned them as attractive candidates for cancer therapy. Their ability to induce cell death in a variety of cancer cell lines, including those resistant to conventional chemotherapeutic agents, is of particular interest. However, the clinical translation of SCCs faces several challenges, including their poor in vivo solubility and potential off-target effects.

Future research is focused on developing novel delivery systems, such as liposomal or nanoparticle-based formulations, to improve the bioavailability and tumor-specific targeting of SCCs. Furthermore, the elucidation of the precise molecular targets of short-chain ceramides will be crucial for the design of more specific and potent ceramide-based therapeutics. The continued investigation of these fascinating molecules holds great promise for the development of new strategies to combat cancer and other diseases characterized by aberrant cell growth and survival.

A Technical Guide to C6 Ceramide: From Discovery to Application in Cell Biology

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Advent of a Key Signaling Lipid

Ceramides (B1148491) are a class of waxy, lipid molecules composed of sphingosine (B13886) and a fatty acid.[1] Initially considered mere structural components of the cell membrane, their role as bioactive signaling molecules has become a central focus of cell biology research.[1][2] Ceramides are now recognized as key second messengers that regulate a variety of cellular processes, including differentiation, proliferation, cell cycle arrest, and, most notably, programmed cell death (apoptosis).[1][3]

The study of endogenous ceramides was historically challenging due to their hydrophobic nature. The breakthrough came with the introduction of synthetic, short-chain ceramide analogs, such as N-hexanoyl-D-sphingosine, or C6 ceramide .[4][5] Its shorter acyl chain makes C6 ceramide cell-permeable, allowing researchers to exogenously introduce it to cell cultures and study its effects, thereby mimicking the accumulation of endogenous ceramides that occurs in response to cellular stress, such as exposure to cytokines, chemotherapeutic agents, or radiation.[3][6][7] This has established C6 ceramide as an indispensable tool for elucidating the complex signaling pathways that govern cell fate.[5]

Core Signaling Pathways of C6 Ceramide-Induced Apoptosis

C6 ceramide initiates apoptosis through multiple, sometimes overlapping, signaling cascades. Its pro-apoptotic effects have been documented across a wide range of cancer cell lines.[6][7] The primary mechanisms involve the activation of caspase cascades, stress-activated protein kinases, and mitochondrial dysfunction.

Extrinsic Pathway and JNK Activation

In several cell models, including Chronic Myelogenous Leukemia (CML) K562 cells, C6 ceramide triggers the extrinsic apoptosis pathway.[8] This pathway is characterized by the activation of initiator Caspase-8, which subsequently activates effector caspases like Caspase-3.[8][9] Concurrently, C6 ceramide activates the c-Jun N-terminal kinase (JNK), a stress-activated protein kinase.[8] Activated JNK can phosphorylate various downstream targets, including members of the Bcl-2 family, further promoting cell death. Pharmacological inhibition of JNK has been shown to protect cells from C6 ceramide-induced apoptosis, confirming its essential role in the process.[8]

Intrinsic (Mitochondrial) Pathway

C6 ceramide is a potent inducer of the intrinsic apoptosis pathway, which is centered on the mitochondria. It can directly or indirectly act on the mitochondrial outer membrane, leading to its permeabilization (MOMP).[4] This is often achieved by altering the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. For instance, C6 ceramide can increase the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2, promoting mitochondrial dysfunction.[10] This disruption leads to the loss of the mitochondrial membrane potential (ΔΨm) and the release of cytochrome c into the cytoplasm, which are critical steps for activating the apoptotic cascade.[4][8][11]

References

- 1. Ceramide - Wikipedia [en.wikipedia.org]

- 2. Ceramide in Stem Cell Differentiation and Embryo Development: Novel Functions of a Topological Cell-Signaling Lipid and the Concept of Ceramide Compartments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. C-6 Ceramide Induces p53 Dependent Apoptosis in Human Astrocytoma Grade4 (Glioblastoma Multiforme) Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Roles and therapeutic targeting of ceramide metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. High Dose C6 Ceramide-Induced Response in Embryonic Hippocampal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Apoptotic Sphingolipid Ceramide in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ceramide Promotes Apoptosis in Chronic Myelogenous Leukemia-Derived K562 Cells by a Mechanism Involving Caspase-8 and JNK - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. C6-ceramide and targeted inhibition of acid ceramidase induce synergistic decreases in breast cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanisms involved in exogenous C2- and C6-ceramide-induced cancer cell toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of C6 Ceramide in Inducing Cell Cycle Arrest: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

C6 ceramide, a synthetic, cell-permeable short-chain analog of the naturally occurring sphingolipid ceramide, has emerged as a potent modulator of cellular processes, critically including the regulation of the cell cycle. This technical guide provides an in-depth examination of the molecular mechanisms by which C6 ceramide induces cell cycle arrest, a process with significant implications for cancer therapy and other fields of biomedical research. Through a comprehensive review of key experimental findings, this document details the signaling pathways involved, presents quantitative data from seminal studies, and outlines the experimental protocols necessary to investigate these effects. The intricate signaling cascades, including the activation of tumor suppressor proteins and the inhibition of cell cycle progression machinery, are elucidated through detailed diagrams and structured data, offering a valuable resource for professionals in the field.

Introduction

The cell cycle is a tightly regulated series of events that governs cell growth and division. Dysregulation of this process is a hallmark of cancer, making the identification of molecules that can induce cell cycle arrest a cornerstone of oncology drug development. Ceramide, a bioactive lipid, functions as a critical second messenger in various cellular stress responses, leading to outcomes such as apoptosis, autophagy, and cell cycle arrest.[1][2][3][4] Exogenous, cell-permeable C6 ceramide mimics the effects of endogenous ceramide, providing a powerful tool for studying these pathways.[5][6] This guide focuses specifically on the role of C6 ceramide in halting cell cycle progression, exploring the key molecular players and signaling networks that mediate this effect.

Signaling Pathways of C6 Ceramide-Induced Cell Cycle Arrest

C6 ceramide triggers cell cycle arrest primarily through the modulation of key regulatory proteins, leading to a halt at the G0/G1 or G2/M phases of the cell cycle.[1][6][7] The principal pathways implicated in this process are the p53-dependent pathway and the retinoblastoma (Rb) protein-dependent pathway.

The p53-Dependent Pathway

The tumor suppressor protein p53 plays a central role in maintaining genomic stability by orchestrating cell cycle arrest and apoptosis in response to cellular stress.[8][9] C6 ceramide has been shown to induce the activation and accumulation of p53.[8][10][11] Activated p53 can then transcriptionally upregulate the expression of cyclin-dependent kinase inhibitors (CKIs) such as p21.[7] p21, in turn, binds to and inhibits the activity of cyclin-CDK complexes, primarily Cyclin E-CDK2 and Cyclin D-CDK4/6, which are essential for the G1/S transition.[7] This inhibition prevents the phosphorylation of the retinoblastoma protein (Rb), thereby arresting the cell cycle in the G1 phase.[7]

The Retinoblastoma (Rb)-Dependent Pathway

The retinoblastoma protein is a key tumor suppressor that acts as a gatekeeper of the G1/S transition.[12][13] In its hypophosphorylated state, Rb binds to and sequesters the E2F family of transcription factors, preventing the expression of genes required for DNA synthesis and cell cycle progression.[12][13] C6 ceramide can induce the dephosphorylation of Rb, thereby enforcing the G1 checkpoint.[7][12][13] This is achieved through a dual mechanism: the inhibition of cyclin-dependent kinases (CDKs) and the activation of protein phosphatases.[7]

C6 ceramide treatment leads to the inhibition of CDK2 activity.[7] This inhibition is not direct but is mediated by the induction of the CDK inhibitor p21 and the activation of protein phosphatases 1 (PP1) and 2A (PP2A), which directly dephosphorylate and inactivate CDK2.[7] The resulting decrease in CDK2 activity leads to the accumulation of hypophosphorylated, active Rb, which in turn blocks cell cycle progression.[7][13]

Quantitative Data on C6 Ceramide-Induced Cell Cycle Arrest

The following tables summarize quantitative data from various studies investigating the effect of C6 ceramide on cell cycle distribution in different cell lines.

Table 1: Effect of C6 Ceramide on Cell Cycle Distribution in MOLT-4 Leukemia Cells

| Treatment Condition | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |

| Control (Ethanol Vehicle) | 46.9% | 38.2% | 14.9% | [14] |

| 15 µM C6-ceramide (18h) | 68.4% | 20.1% | 11.5% | [14] |

Table 2: Effect of C2-Ceramide on Cell Cycle Distribution in Bel7402 Human Hepatocarcinoma Cells

| C2-Ceramide Concentration (µmol/L) | % Cells in G1 Phase | Reference |

| 0 | 35.3% ± 0.7% | [3][15] |

| 5 | 36.8% ± 1.2% | [3][15] |

| 15 | 43.9% ± 1.2% | [3][15] |

| 30 | 57.2% ± 0.6% | [3][15] |

| 60 | 76.2% ± 1.3% | [3][15] |

Table 3: Effect of C6 Ceramide on Cell Viability and Apoptosis

| Cell Line | C6 Ceramide Concentration | Effect | Quantitative Measurement | Reference |

| HTB12 Glioblastoma | Not Specified | Cell Death | ~65% | [8] |

| C6 Glioblastoma | IC50 | Cytotoxicity | >90% cell death (MTT assay) | [16] |

| K562 Leukemia | 25 µM (24-72h) | Apoptosis (sub-G1 phase) | Significant increase vs. control | [17] |

| MDA-MB-231 Breast Cancer | 5-10 µM (IC50) | Decreased Viability | - | [18] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of C6 ceramide-induced cell cycle arrest.

Cell Culture and C6 Ceramide Treatment

-

Cell Lines: Various cell lines have been used, including MOLT-4 (human leukemia), Bel7402 (human hepatocarcinoma), and CNE2 (nasopharyngeal carcinoma).[5][15][19]

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., RPMI 1640 for MOLT-4) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.[20]

-

C6 Ceramide Preparation: C6 ceramide is typically dissolved in a solvent such as ethanol or DMSO to create a stock solution. This stock is then diluted in culture medium to the desired final concentration for treating the cells.

-

Treatment: Cells are seeded at a specific density and allowed to attach (for adherent cells) or stabilize in suspension. The culture medium is then replaced with medium containing the desired concentration of C6 ceramide or the vehicle control.

-

Incubation: Cells are incubated with C6 ceramide for a specified period (e.g., 18, 24, 48, or 72 hours) before being harvested for analysis.[14][17]

Cell Cycle Analysis by Flow Cytometry

-

Cell Preparation: After treatment, cells are harvested, washed with phosphate-buffered saline (PBS), and fixed, typically in cold 70% ethanol, to permeabilize the cell membrane.[21]

-

RNA Digestion: To ensure that the fluorescent dye specifically binds to DNA, cells are treated with RNase A to degrade any RNA present.[3][21]

-

DNA Staining: The fixed and RNase-treated cells are then stained with a fluorescent DNA intercalating agent, most commonly propidium iodide (PI).[3][22] PI binds stoichiometrically to DNA, meaning the amount of fluorescence is directly proportional to the amount of DNA in the cell.[22]

-

Flow Cytometric Analysis: The stained cells are analyzed using a flow cytometer. The instrument measures the fluorescence intensity of individual cells, allowing for the quantification of the number of cells in the G0/G1, S, and G2/M phases of the cell cycle based on their DNA content.[21][22]

Western Blotting for Protein Expression and Phosphorylation

-

Protein Extraction: Following C6 ceramide treatment, cells are lysed to extract total protein.

-

Protein Quantification: The concentration of the extracted protein is determined using a standard assay (e.g., Bradford or BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., p53, Rb, p-Rb, CDK2, p21). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a chemiluminescent reaction.

-

Detection: The chemiluminescent signal is detected, providing a measure of the relative abundance of the target protein in each sample.

Conclusion

C6 ceramide is a potent inducer of cell cycle arrest, acting through well-defined signaling pathways that converge on the key tumor suppressor proteins p53 and Rb. By inhibiting the activity of cyclin-dependent kinases and promoting the accumulation of CDK inhibitors, C6 ceramide effectively halts cell cycle progression, primarily at the G1/S checkpoint. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of modulating ceramide signaling in cancer and other proliferative diseases. The continued investigation into the intricate molecular mechanisms of C6 ceramide action will undoubtedly pave the way for novel therapeutic strategies targeting cell cycle dysregulation.

References

- 1. Mechanisms involved in exogenous C2- and C6-ceramide-induced cancer cell toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. p53 and Ceramide as Collaborators in the Stress Response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms involved in ceramide-induced cell cycle arrest in human hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. C6-Ceramide Enhances Phagocytic Activity of Kupffer Cells through the Production of Endogenous Ceramides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Role for ceramide in cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regulation of cyclin-dependent kinase 2 activity by ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. C-6 Ceramide Induces p53 Dependent Apoptosis in Human Astrocytoma Grade4 (Glioblastoma Multiforme) Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ceramide Signaling and p53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. C6 ceramide dramatically increases vincristine sensitivity both in vivo and in vitro, involving AMP-activated protein kinase-p53 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. Retinoblastoma gene product as a downstream target for a ceramide-dependent pathway of growth arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. f6publishing.blob.core.windows.net [f6publishing.blob.core.windows.net]

- 16. Exogenous Ceramide Treatment Induce Death and Cytotoxicity in Glioma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. C6-ceramide and targeted inhibition of acid ceramidase induce synergistic decreases in breast cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Ceramide induces cell cycle arrest and upregulates p27kip in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. m.youtube.com [m.youtube.com]

- 21. cancer.wisc.edu [cancer.wisc.edu]

- 22. Flow cytometry with PI staining | Abcam [abcam.com]

Endogenous vs. Exogenous C6 Ceramide: A Technical Guide to Cellular Effects and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramides (B1148491) are bioactive sphingolipids central to a myriad of cellular processes, including apoptosis, cell cycle arrest, and autophagy. The administration of exogenous short-chain ceramides, such as C6 ceramide, is a widely utilized experimental tool to mimic the effects of endogenous ceramide accumulation. However, the cellular fate and signaling cascades initiated by exogenous C6 ceramide can be complex, often involving its metabolism into endogenous long-chain ceramides. This technical guide provides an in-depth comparison of the cellular effects of endogenous and exogenous C6 ceramide, detailed experimental protocols for key assays, and visualizations of the pertinent signaling pathways and workflows.

Introduction: The Dichotomy of Ceramide Action

Ceramide acts as a critical second messenger in cellular signaling, responding to various stress stimuli. Endogenous ceramide levels are tightly regulated through the de novo synthesis pathway, the sphingomyelin (B164518) hydrolysis pathway, and the salvage pathway. The acyl chain length of ceramide is a crucial determinant of its biological function. While long-chain ceramides (e.g., C16, C18) are the most abundant endogenous species, the cell-permeable, short-chain analog C6 ceramide is frequently used experimentally to bypass the complexities of endogenous ceramide generation.

A key consideration when interpreting studies using exogenous C6 ceramide is its intracellular metabolism. Upon entering the cell, C6 ceramide can be hydrolyzed to sphingosine, which is then re-acylated to form long-chain ceramides. Therefore, the observed cellular effects of exogenous C6 ceramide may be a composite of the actions of C6 ceramide itself and its longer-chain metabolites.

Comparative Cellular Effects: Endogenous vs. Exogenous C6 Ceramide

The primary cellular responses to elevated ceramide levels, whether from endogenous generation or exogenous application of C6 ceramide, are apoptosis, cell cycle arrest, and autophagy.

Apoptosis

Both endogenous and exogenous ceramides are potent inducers of apoptosis. Exogenous C6 ceramide has been shown to effectively trigger programmed cell death in numerous cancer cell lines.[1][2] The apoptotic cascade initiated by C6 ceramide often involves the activation of the c-Jun N-terminal kinase (JNK) pathway and the extrinsic apoptosis pathway through caspase-8 activation.[1]

-

Endogenous Ceramide: Stress stimuli that lead to the accumulation of endogenous long-chain ceramides also trigger apoptosis, often through mitochondrial-dependent pathways.

-

Exogenous C6 Ceramide: Readily induces apoptosis, with its effects potentially being mediated by both C6 ceramide and its conversion to endogenous long-chain ceramides.

Cell Cycle Arrest

Ceramides can halt cell cycle progression, typically at the G0/G1 phase. Studies have demonstrated that both the elevation of endogenous ceramide levels and the addition of exogenous C6 ceramide can induce a G0/G1 arrest.[3][4] This effect is often associated with the modulation of key cell cycle regulatory proteins.

Autophagy

The role of ceramide in autophagy is complex, with reports suggesting it can be both an inducer and a modulator of the autophagic process. Exogenous C6 ceramide treatment can lead to the induction of autophagy, a process that can either promote cell survival or contribute to cell death, depending on the cellular context.[5][6] Interestingly, the conversion of short-chain ceramides like C6 to long-chain ceramides appears to be a requirement for autophagy induction in some contexts.[7]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of exogenous C6 ceramide.

| Cell Line | C6 Ceramide Concentration | Time Point | % Apoptotic Cells (Sub-G1) | Citation |

| K562 | 25 µM | 24h | ~15% | [1] |

| K562 | 25 µM | 48h | ~25% | [1] |

| K562 | 25 µM | 72h | ~35% | [1] |

| HTB12 (Glioblastoma) | Not specified (IC50) | Not specified | ~65% (Trypan Blue) | [2] |

Table 1: C6 Ceramide-Induced Apoptosis

| Cell Line | C6 Ceramide Concentration | Time Point | % Cells in G0/G1 | Citation |

| Molt-4 Leukemia | 20 µM | 18h | Dramatic increase | [3][4] |

| Bel7402 (Hepatocarcinoma) | 5 µmol/L | 24h | 36.8% ± 1.2% | [8] |

| Bel7402 (Hepatocarcinoma) | 15 µmol/L | 24h | 43.9% ± 1.2% | [8] |

| Bel7402 (Hepatocarcinoma) | 30 µmol/L | 24h | 57.2% ± 0.6% | [8] |

| Bel7402 (Hepatocarcinoma) | 60 µmol/L | 24h | 76.2% ± 1.3% | [8] |

Table 2: C6 Ceramide-Induced Cell Cycle Arrest

| Cell Line | C6 Ceramide Concentration | Time Point | Observation | Citation |

| HT-29 (Colorectal Cancer) | Various | Various | Dose- and time-dependent cell death and growth inhibition | [6] |

| Leaf Protoplasts (Arabidopsis) | 100 µM | 12h | Increased autophagosome number | [9] |

Table 3: C6 Ceramide-Induced Autophagy

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Apoptosis Assay: Annexin V Staining by Flow Cytometry

This protocol is a common method for detecting apoptotic cells.[10][11]

Materials:

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI)

-

10X Binding Buffer (0.1 M Hepes/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl2)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Induce apoptosis in your cell line of choice with the desired concentrations of C6 ceramide for the appropriate time. Include untreated and positive controls.

-

Harvest cells (including supernatant for suspension cells) and wash once with cold PBS.

-

Prepare 1X Binding Buffer by diluting the 10X stock with distilled water. Wash cells once with 1X Binding Buffer.

-

Resuspend cells in 1X Binding Buffer to a concentration of 1-5 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC.

-

Incubate for 10-15 minutes at room temperature in the dark.

-

Just prior to analysis, add 5-10 µL of PI staining solution.

-

Analyze the cells by flow cytometry immediately. Healthy cells will be Annexin V and PI negative. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be both Annexin V and PI positive.

Cell Cycle Analysis: Propidium Iodide Staining by Flow Cytometry

This protocol allows for the analysis of DNA content and cell cycle distribution.[12][13]

Materials:

-

Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS with 0.1% Triton X-100 and RNase A)

-

70% Ethanol (B145695), ice-cold

-

PBS

-

Flow cytometer

Procedure:

-

Treat cells with C6 ceramide as required.

-

Harvest approximately 1 x 10^6 cells and wash with PBS.

-

Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells twice with PBS to remove the ethanol.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the distinction between G0/G1, S, and G2/M phases of the cell cycle.

Autophagy Assay: LC3-II Western Blot

This method detects the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.[14][15]

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibody against LC3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

After C6 ceramide treatment, lyse the cells and collect the protein lysate.

-

Quantify the protein concentration.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel. LC3-I runs at approximately 18 kDa, and LC3-II at 16 kDa.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate. An increase in the LC3-II/LC3-I ratio or the absolute amount of LC3-II is indicative of an increase in autophagy.

Quantification of Endogenous Ceramide by Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying specific ceramide species.[16][17][18]

General Procedure:

-

Lipid Extraction: After cell treatment, lipids are extracted from cell pellets using a method such as the Bligh-Dyer extraction.

-

Internal Standards: Known amounts of non-endogenous ceramide species (e.g., C17:0 ceramide) are added to the samples to serve as internal standards for quantification.

-

Chromatographic Separation: The extracted lipids are separated using reverse-phase high-performance liquid chromatography (HPLC).

-

Mass Spectrometric Detection: The separated lipids are ionized (e.g., by electrospray ionization) and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This allows for the specific and sensitive detection of different ceramide species based on their mass-to-charge ratios.

-

Quantification: The peak areas of the endogenous ceramides are compared to the peak areas of the internal standards to determine their absolute concentrations.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.

Caption: C6 Ceramide-Induced Apoptosis Signaling Pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. C-6 Ceramide Induces p53 Dependent Apoptosis in Human Astrocytoma Grade4 (Glioblastoma Multiforme) Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role for ceramide in cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synergistic Combination Therapy with Nanoliposomal C6-Ceramide and Vinblastine is Associated with Autophagy Dysfunction in Hepatocarcinoma and Colorectal Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. AMP-activated protein kinase (AMPK)/Ulk1-dependent autophagic pathway contributes to C6 ceramide-induced cytotoxic effects in cultured colorectal cancer HT-29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ceramide-induced autophagy: To junk or to protect cells? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms involved in ceramide-induced cell cycle arrest in human hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. vet.cornell.edu [vet.cornell.edu]

- 13. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 14. Autophagic Dysfunction Assay: Qualitative Analysis of MAP LC3-I to LC3-II Conversion by Western Blot - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. resources.novusbio.com [resources.novusbio.com]

- 16. Quantification of ceramide species in biological samples by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Methodological & Application

C6 Ceramide: A Potent Inducer of Apoptosis in Vitro - Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

C6 ceramide, a cell-permeable short-chain analog of the endogenous sphingolipid ceramide, has emerged as a valuable tool in cancer research for its ability to potently induce apoptosis in a variety of cancer cell lines. This document provides a comprehensive overview of the signaling pathways activated by C6 ceramide and detailed protocols for inducing and quantifying apoptosis in vitro. The methodologies outlined herein are essential for researchers investigating programmed cell death and for professionals in drug development exploring novel therapeutic strategies targeting apoptosis.

Introduction

Ceramides are a class of lipid molecules that function as critical signaling intermediates in a diverse range of cellular processes, including proliferation, differentiation, and apoptosis. The dysregulation of ceramide metabolism is often implicated in the pathogenesis of cancer. C6 ceramide (N-hexanoyl-D-erythro-sphingosine) is a synthetic, cell-permeable ceramide analog that effectively mimics the pro-apoptotic functions of endogenous ceramides. Its ability to bypass the complexities of cellular ceramide synthesis makes it an ideal tool for studying the downstream signaling events of ceramide-mediated apoptosis. In vitro studies have demonstrated that C6 ceramide can trigger apoptosis in numerous cancer cell lines, including those derived from chronic myelogenous leukemia, glioblastoma, and breast cancer.

C6 Ceramide-Induced Apoptosis: Signaling Pathways

C6 ceramide initiates apoptosis through a multi-faceted signaling cascade that involves both the extrinsic and intrinsic apoptotic pathways. A key player in this process is the activation of the c-Jun N-terminal kinase (JNK) pathway.[1][2] JNK, a member of the mitogen-activated protein kinase (MAPK) family, is a critical regulator of stress-induced apoptosis.[3] C6 ceramide treatment leads to the phosphorylation and activation of JNK, which in turn can modulate the activity of downstream targets, including proteins from the Bcl-2 family.[1][4]

The apoptotic signal further propagates through the activation of caspases, a family of cysteine proteases that execute the apoptotic program. C6 ceramide has been shown to induce the cleavage and activation of the initiator caspase-8, a key component of the extrinsic apoptotic pathway.[1][2] Activated caspase-8 can then directly cleave and activate effector caspases, such as caspase-3.[1][5]

The intrinsic, or mitochondrial, pathway of apoptosis is also engaged by C6 ceramide. This can occur through the JNK-mediated regulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization (MOMP).[6][7][8] This results in the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol, leading to the activation of caspase-9 and subsequently caspase-3.[8] Activated caspase-3 is responsible for the cleavage of numerous cellular substrates, including poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1][5]

Figure 1: C6 Ceramide-Induced Apoptosis Signaling Pathway.

Quantitative Data Summary

The following table summarizes quantitative data from various studies on the effects of C6 ceramide on different cancer cell lines. This data provides a reference for expected outcomes and can guide the design of new experiments.

| Cell Line | Assay | C6 Ceramide Concentration | Incubation Time | Result | Reference |

| K562 (Chronic Myelogenous Leukemia) | Trypan Blue Exclusion | 25 µM | 24, 48, 72 hours | Significant increase in cell death over time. | [4] |

| K562 (Chronic Myelogenous Leukemia) | Annexin V Staining | 25 µM | 48 hours | Significant increase in apoptotic cells. | [1] |

| C6 (Glioblastoma) | MTT Assay | 100 µM | 24, 48 hours | >90% cell death.[9] | [9] |

| MyLa (Cutaneous T Cell Lymphoma) | MTS Assay | 25 µM | 24 hours | ~57% reduction in cell viability. | [10] |

| HuT78 (Cutaneous T Cell Lymphoma) | MTS Assay | 25 µM | 24 hours | Significant reduction in cell viability. | [10] |

| MCF-7 (Breast Cancer) | Growth Inhibition | Co-administration with docetaxel | Not specified | Striking increase in growth inhibition and apoptosis. | |

| MDA-231 (Breast Cancer) | Growth Inhibition | Co-administration with docetaxel | Not specified | Striking increase in growth inhibition and apoptosis. |

Experimental Workflow

A typical workflow for studying C6 ceramide-induced apoptosis in vitro involves several key steps, from cell culture and treatment to data acquisition and analysis.

Figure 2: General Experimental Workflow.

Detailed Experimental Protocols

Protocol 1: Cell Treatment with C6 Ceramide

-

Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment. The optimal seeding density should be determined for each cell line.

-

C6 Ceramide Preparation: Prepare a stock solution of C6 ceramide (e.g., 10 mM in DMSO).

-

Treatment: On the day of the experiment, dilute the C6 ceramide stock solution in fresh culture medium to the desired final concentrations (e.g., 10, 25, 50, 100 µM). Remove the old medium from the cells and replace it with the medium containing C6 ceramide.

-

Controls: Include a vehicle control (medium with the same concentration of DMSO used for the highest C6 ceramide concentration) and an untreated control.

-

Incubation: Incubate the cells for the desired time points (e.g., 6, 12, 24, 48 hours) at 37°C in a humidified atmosphere with 5% CO2.

Protocol 2: Cell Viability Assessment (MTT Assay)

This protocol is based on the principle that mitochondrial dehydrogenases in viable cells convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan (B1609692) crystals.[7]

-

Reagent Preparation: Prepare a 5 mg/mL solution of MTT in sterile PBS.

-

MTT Addition: Following the C6 ceramide treatment period, add 10 µL of the MTT solution to each well of a 96-well plate containing 100 µL of cell culture.[7]

-

Incubation: Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.[7]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[11]

-

Absorbance Measurement: Gently mix to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.[7]

Protocol 3: Apoptosis Detection (Annexin V/Propidium (B1200493) Iodide Staining)

This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells based on the binding of Annexin V to externalized phosphatidylserine (B164497) and the uptake of the DNA stain propidium iodide (PI) by cells with compromised membranes.[12][13]

-

Cell Harvesting: After treatment, collect both adherent and suspension cells. For adherent cells, gently detach them using a non-enzymatic method (e.g., EDTA-based dissociation buffer).

-

Washing: Wash the cells twice with cold 1X PBS by centrifugation (e.g., 300 x g for 5 minutes).[12]

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[2]

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL stock).[12]

-

Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[2]

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.[2]

Protocol 4: Caspase-3 Activity Assay (Colorimetric)

This assay measures the activity of caspase-3, a key executioner caspase, through the cleavage of a colorimetric substrate.[14][15]

-

Cell Lysis: Following C6 ceramide treatment, pellet the cells and lyse them in a chilled lysis buffer on ice for 10 minutes.[15]

-

Lysate Collection: Centrifuge the lysate at 10,000 x g for 1 minute and collect the supernatant.[14]

-

Protein Quantification: Determine the protein concentration of the lysate.

-

Assay Reaction: In a 96-well plate, add 50-200 µg of protein lysate per well. Add 2X Reaction Buffer containing DTT.[15]

-

Substrate Addition: Initiate the reaction by adding the caspase-3 substrate (e.g., DEVD-pNA).[15]

-

Incubation: Incubate the plate at 37°C for 1-2 hours.[14]

-

Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.[14]

Protocol 5: Western Blotting for PARP Cleavage

This protocol detects the cleavage of PARP, a substrate of activated caspase-3, as a marker of apoptosis.[4][16]

-

Cell Lysis: After C6 ceramide treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[4]

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

Sample Preparation: Mix the lysates with Laemmli sample buffer and boil for 5-10 minutes.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.[4]

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[4]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for PARP (that detects both the full-length and cleaved forms) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-